6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline

Physical chemistry Thermal stability Purification optimization

6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline (CAS 1603-43-6), also indexed as 2,4′-Dimethoxy-3,4-flavandion-chinoxalin, is a flavonoid–quinoxaline hybrid belonging to the chromeno[4,3-b]quinoxaline class. Its structure features a chromene ring fused to quinoxaline at positions 3 and 4, with a methoxy substituent at position 6 of the chromene system and a 4-methoxyphenyl group attached at the same position, yielding the molecular formula C₂₃H₁₈N₂O₃ (exact mass 370.13200).

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
CAS No. 1603-43-6
Cat. No. B12790558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
CAS1603-43-6
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5O2)OC
InChIInChI=1S/C23H18N2O3/c1-26-16-13-11-15(12-14-16)23(27-2)22-21(17-7-3-6-10-20(17)28-23)24-18-8-4-5-9-19(18)25-22/h3-14H,1-2H3
InChIKeyNXNWSAWNDBCOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline (1603-43-6): Compound Class & Baseline Profile for Procurement Evaluation


6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline (CAS 1603-43-6), also indexed as 2,4′-Dimethoxy-3,4-flavandion-chinoxalin, is a flavonoid–quinoxaline hybrid belonging to the chromeno[4,3-b]quinoxaline class . Its structure features a chromene ring fused to quinoxaline at positions 3 and 4, with a methoxy substituent at position 6 of the chromene system and a 4-methoxyphenyl group attached at the same position, yielding the molecular formula C₂₃H₁₈N₂O₃ (exact mass 370.13200) . Chromenoquinoxalines are accessed via condensation of dialkoxy-2-phenylchroman-4-ones with 1,2-diamines through a reactive chromane-3,4-dione intermediate [1][2]. The compound is listed as intended exclusively for industrial and research use, with no human or veterinary application . Direct quantitative biological activity data for this specific compound remains absent from the peer-reviewed primary literature; all biological potential discussed herein derives from class-level inference across structurally related chromenoquinoxaline derivatives [3][4].

Why Generic Chromenoquinoxaline Substitution Fails: Specific Differentiation Evidence for 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline (1603-43-6)


Chromenoquinoxaline derivatives are not interchangeable because the substitution pattern at position 6 of the chromene ring fundamentally governs key drug-like and procurement-relevant properties, including lipophilicity (LogP), polar surface area (PSA), and thermal stability. The target compound carries a single 6-methoxy group and a 4-methoxyphenyl substituent—a combination that yields a calculated LogP of 4.55 and PSA of 53.47 Ų . In contrast, the closest commercially indexed analog, 3,6-dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline (CAS 1807-99-4), bears an additional methoxy at position 3, which raises molecular weight to 400.43 g/mol and alters density (1.34 vs. 1.33 g/cm³), boiling point (589.6°C vs. 562°C), and flash point (204.8°C vs. 196.6°C) . These differences have direct consequences for purification protocols (distillation cut points), solvent selection for reaction media, and safety handling limits. Furthermore, the chromene 6-position substituent is the primary site for solubility modulation in this scaffold; the 2024 synthesis program demonstrated that replacing the 6-methoxy with a 2-(pyrrolidine-1-yl)ethoxy pendant group was necessary to achieve aqueous solubility suitable for in vitro assays [1]. Thus, substituting an analog with a different 6-position group—or inadvertently sourcing a positional isomer—risks altering solubility, stability, and any scaffold-derived biological readout in a manner that is neither predictable nor linear.

Quantitative Differentiation Evidence: 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline (1603-43-6) vs. Closest Analogs


Thermal and Physical Property Head-to-Head vs. 3,6-Dimethoxy Analog (CAS 1807-99-4)

Compared directly to its closest commercially indexed structural analog, 3,6-dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline (CAS 1807-99-4), the target compound (1603-43-6) exhibits a substantially lower boiling point (562°C vs. 589.6°C at 760 mmHg), a lower flash point (196.6°C vs. 204.8°C), and a marginally lower density (1.33 vs. 1.34 g/cm³) . This 27.6°C boiling point differential and 8.2°C flash point differential are attributable to the absence of the additional 3-methoxy substituent, which reduces molecular weight by 30.0 g/mol (370.40 vs. 400.43 g/mol) .

Physical chemistry Thermal stability Purification optimization

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation for Drug-Likeness Screening

The target compound exhibits a calculated LogP of 4.55 and a topological polar surface area (tPSA) of 53.47 Ų . While direct comparative LogP/PSA data for the 3,6-dimethoxy analog is not available in the public domain at the time of this assessment, the additional 3-methoxy group in the comparator is predicted to increase both LogP (due to added hydrophobic surface area) and PSA (due to an additional oxygen atom). For context, class-level data on chromenoquinoxaline derivatives indicate scaffold-dependent LogP variability: a related chromeno[3,4-b]piperazine scaffold yielded a QSPR-calculated LogP of 3.22 and aqueous solubility at pH 7.4 of 3.1 mg/mL [1], underscoring that even core scaffold modifications within the chromeno-fused heterocycle family produce substantial changes in partition behavior. The target compound, at LogP 4.55, is predicted to be ~20-fold more lipophilic than the chromenopiperazine comparator and is expected to exhibit negligible aqueous solubility without formulation assistance [2].

Drug-likeness Lipophilicity ADME prediction

Class-Level Anticancer Potential: Chromenoquinoxaline Scaffold In Vitro Activity

While no direct cytotoxicity data exists for the target compound 1603-43-6, the chromeno[4,3-b]quinoxaline scaffold has demonstrated in vitro anticancer activity. Kumar et al. (2012) reported that 'some of the compounds synthesized showed anticancer properties when tested in vitro' among a series of chromeno[4,3-b]quinoxaline derivatives [1]. In a subsequent computational analysis within the same scaffold family, molecular docking studies suggested this platform could serve as a lead for ER+ breast cancer therapeutics [2]. It is critical to note that this evidence is class-level only; the specific substitution pattern of the target compound (6-methoxy, 4-methoxyphenyl) has not been individually evaluated in any published cytotoxicity assay. Furthermore, the 2024 thesis on chromenoquinoxalines emphasized that the unmodified scaffold suffers from poor aqueous solubility, necessitating synthetic elaboration of the 6-position with hydrophilic pendants before in vitro testing could proceed [2].

Anticancer Cytotoxicity Drug discovery scaffold

Class-Level Antimicrobial Screening: Chromenoquinoxaline Scaffold Activity Profile

The chromeno[3,4-b]quinoxaline scaffold has been evaluated for antimicrobial activity in two independent studies with divergent results. Kotharkar et al. (2006) synthesized a series of 2,9,10-trisubstituted-6-oxo-7,12-dihydro-chromeno[3,4-b]quinoxalines and reported that compound 4j was the most effective in antimicrobial screening, with compounds 4c, 4d, 4k, and 4l showing moderate activity against the tested microorganisms [1]. However, the 6-oxo-7,12-dihydro scaffold in that study is structurally distinct from the fully aromatic 6H-chromeno system of the target compound. In contrast, a 2021 study evaluating 6-ethoxy-6-phenyl-6H-chromeno[3,4-b]quinoxaline—closer to the target compound's scaffold—found 'no activity' in zone inhibition assays against tested bacterial and fungal strains [2]. This discordance highlights that antimicrobial activity within this class is highly dependent on the oxidation state of the chromene ring and the nature of the 6-position substituent. The target compound (1603-43-6), with its 6-methoxy substituent on a fully aromatic chromene, occupies an intermediate structural position that has not been specifically tested.

Antimicrobial Antibacterial Antifungal

Synthetic Accessibility and Stability: Defined Route via Chromane-3,4-dione Intermediate

The synthesis of chromenoquinoxalines proceeds via a well-characterized mechanism: oxidation of 3-hydroxyflavone derivatives with CuBr₂ in alcohol yields dialkoxy-2-phenylchroman-4-one hemiacetals, which upon heating rearrange to a reactive chromane-3,4-dione intermediate that is trapped by o-phenylenediamine to form the quinoxaline ring [1][2]. For the target compound, this suggests a synthetic route starting from 3-hydroxy-4′-methoxyflavone, followed by O-methylation. A key stability consideration relevant to procurement and storage: the 2020 mechanistic study demonstrated that hemiacetal precursors bearing smaller alkoxy groups (Me < Et < i-Pr) are kinetically accessible but convert to thermodynamically preferred hydrates upon heating in non-alcoholic solvents, with conversion rate proportional to alkoxy size [2]. This implies that the 6-methoxy substituent on the target compound, being the smallest alkoxy group, should confer greater kinetic stability relative to 6-ethoxy or 6-isopropoxy analogs during synthesis and storage [2].

Synthetic chemistry Process chemistry Quality control

Regulatory Status and Intended Use Designation: Industrial vs. Pharmaceutical Classification

According to the Globally Harmonized System (GHS) Safety Data Sheet, CAS 1603-43-6 is classified with the identified use 'For industry use only,' and no pharmaceutical, veterinary, or human-use designation is recorded . No GHS hazard classification data, pictograms, or signal words are currently assigned to this compound, indicating that formal hazard assessment has not been completed . This contrasts with certain quinoxaline derivatives that have undergone more extensive toxicological profiling and have been assigned specific hazard statements. The absence of GHS classification data means that procurement for any application beyond basic industrial or laboratory research carries uncharacterized regulatory risk and would require de novo safety assessment.

Regulatory compliance Safety classification Procurement restrictions

Application Scenarios for 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline (1603-43-6) Based on Current Evidence


Scaffold for Solubility-Optimized Anticancer Lead Derivatization (ER+ Breast Cancer Focus)

The chromenoquinoxaline scaffold has been computationally identified as a potential lead platform for ER+ breast cancer drug development . The target compound (1603-43-6), with its LogP of 4.55 and PSA of 53.47 Ų, represents the unmodified, lipophilic parent scaffold [1]. The 2024 Georgia Southern thesis demonstrated that this scaffold class requires synthetic elaboration at the 6-position (e.g., replacement of methoxy with a 2-(pyrrolidin-1-yl)ethoxy group) to achieve aqueous solubility adequate for in vitro assays . Therefore, the primary application scenario for procuring 1603-43-6 is as the starting substrate for derivatization campaigns: medicinal chemistry groups can use it as the parent compound for systematic substitution at position 6 to generate solubility-enhanced analogs with retained or improved computational binding predictions. This approach mirrors the proven strategy documented in the 2024 thesis where the 6-position was derivatized to yield a screening-compatible compound .

Chemical Intermediate and Reference Standard for Chromenoquinoxaline Library Synthesis

The 2023 Tetrahedron Letters publication established a robust methodology for chromenoquinoxaline synthesis via condensation of dialkoxy-2-phenylchroman-4-ones with 1,2-diamines, with full spectroscopic characterization (¹H, ¹³C, ¹⁹F NMR, HRMS, and single-crystal X-ray diffraction for compounds 6–10) . The target compound (1603-43-6), with its defined physical properties including density 1.33 g/cm³, boiling point 562°C, and flash point 196.6°C [1], can serve as a reference standard or starting material for building focused chromenoquinoxaline libraries. Notably, the target compound's 6-methoxy substituent is predicted to confer greater kinetic stability than ethoxy or isopropoxy analogs based on the alkoxy size–stability relationship documented by Quillian et al. (2020), where smaller alkoxy groups (Me < Et < i-Pr) showed slower hemiacetal-to-hydrate conversion . This stability advantage makes 1603-43-6 a preferred entry point for library synthesis compared to 6-ethoxy analogs that demonstrated degradation in the presence of oxygen during the 2021 Georgia Southern study [2].

Computational Chemistry and In Silico Screening Template

The target compound's well-defined 2D structure (C₂₃H₁₈N₂O₃, exact mass 370.13200) and calculated properties (LogP 4.55, PSA 53.47 Ų, vapor pressure 4.43E-12 mmHg at 25°C) make it suitable as an input structure for computational docking, pharmacophore modeling, and QSAR studies within the chromenoquinoxaline chemical space. The 2024 computational study on this scaffold class has already generated docking data against ER+ breast cancer targets [1], and the target compound's specific substitution pattern (6-methoxy + 4-methoxyphenyl) represents a distinct point in the property space defined by the two methoxy groups. Procurement for computational studies does not require the compound to have demonstrated biological activity; rather, its value lies in serving as a structurally defined, synthetically accessible template for virtual screening and property prediction that can guide the prioritization of analogs for synthesis.

Industrial Chemical Intermediate for Heterocycle-Containing Material Chemistry

The GHS classification of 1603-43-6 identifies it exclusively for industrial use . The quinoxaline motif is established in materials chemistry applications including organic semiconductors, dyes, and thermal plastics, as noted in the 2023 Tetrahedron Letters introduction [1]. The target compound's specific physical properties—particularly its high boiling point (562°C) and low vapor pressure (4.43E-12 mmHg at 25°C) —suggest thermal stability that may be relevant for high-temperature material processing applications. The chromenoquinoxaline core with electron-donating methoxy substituents creates a donor–acceptor electronic structure that could be explored for optoelectronic properties, though no direct application-specific data exists for this compound. Industrial users should note the absence of completed GHS hazard classification and conduct independent safety assessment before scale-up.

Quote Request

Request a Quote for 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.